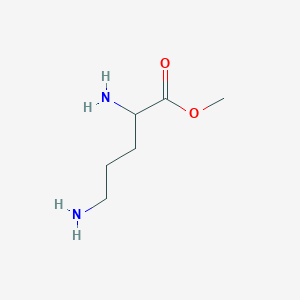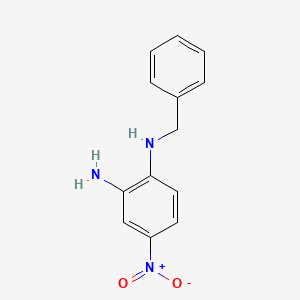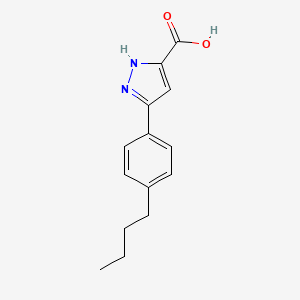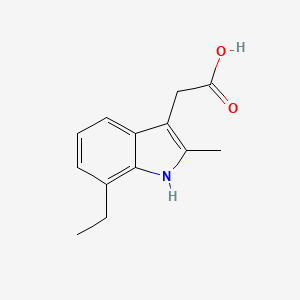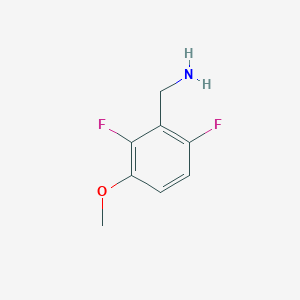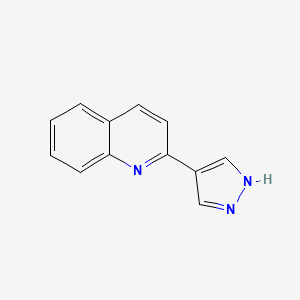
2-(三甲基甲硅烷甲基)烯丙基乙酸酯
描述
2-(Trimethylsilylmethyl)allyl acetate is a clear colorless liquid . It is used as a precursor for palladium trimethylenemethane cycloaddition reactions .
Synthesis Analysis
The synthesis of 2-(Trimethylsilylmethyl)allyl acetate is typically achieved through a condensation reaction of trimethyl (silyl) acetic ester and quaternary ammonium salt to form acetic acid (trimethylsilyl) methane ammonium salt. This salt then reacts with allyl alcohol to produce 2-(Trimethylsilylmethyl)allyl acetate .Molecular Structure Analysis
The molecular formula of 2-(Trimethylsilylmethyl)allyl acetate is C9H18O2Si . The molecular weight is 186.32 .Chemical Reactions Analysis
2-(Trimethylsilylmethyl)allyl acetate is used in the synthesis of cyclopentane via Pd (0)-catalyzed reactions with 2π acceptors .Physical And Chemical Properties Analysis
2-(Trimethylsilylmethyl)allyl acetate has a density of 0.877g/mL at 25°C (lit.), a boiling point of 95°C at 7mm Hg (lit.), and a refractive index of n20/D 1.440 (lit.) . It is also reactive with water .科学研究应用
Palladium Trimethylenemethane Cycloaddition Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: “2-(Trimethylsilylmethyl)allyl acetate” is used as a precursor for palladium trimethylenemethane cycloaddition reactions . These reactions involve the generation of a zwitterionic intermediate that can react with a wide variety of dipolarophiles such as imines, aldehydes, ketones, and electron-deficient alkenes to afford various [3+2]-cycloaddition products .
- Methods of Application: The exact experimental procedures can vary, but generally, the reaction involves the use of a palladium(0) catalyst to generate the zwitterionic intermediate from "2-(Trimethylsilylmethyl)allyl acetate" .
- Results or Outcomes: The outcomes of these reactions are various [3+2]-cycloaddition products . The yields and selectivities can be excellent, depending on the specific conditions and reactants used .
Cyclopentane Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: “2-(Trimethylsilylmethyl)allyl acetate” is used in the synthesis of cyclopentane via Pd(0)-catalyzed reactions with 2π acceptors .
- Methods of Application: The exact experimental procedures can vary, but generally, the reaction involves the use of a palladium(0) catalyst to react “2-(Trimethylsilylmethyl)allyl acetate” with 2π acceptors .
- Results or Outcomes: The outcome of these reactions is the synthesis of cyclopentane . The yields and selectivities can be excellent, depending on the specific conditions and reactants used.
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field: Food Science, Pharmacology, and Agriculture .
- Results or Outcomes: The outcomes of these applications can vary depending on the specific product being produced .
Organic Synthesis Intermediate
- Scientific Field: Organic Chemistry .
- Application Summary: “2-(Trimethylsilylmethyl)allyl acetate” is often used as an intermediate in organic synthesis . It has high reactivity and is widely used in the synthesis of organic compounds .
- Methods of Application: The exact experimental procedures can vary, but generally, the compound is used as a reactant in various organic reactions .
- Results or Outcomes: The outcomes of these reactions can vary depending on the specific reactions and conditions used .
Laboratory Chemicals
- Scientific Field: Chemistry .
- Application Summary: “2-(Trimethylsilylmethyl)allyl acetate” is used as a laboratory chemical . It can be used in various chemical reactions and experiments in the lab .
- Results or Outcomes: The outcomes of these applications can vary depending on the specific reactions and conditions used .
Organometallic Compounds
- Scientific Field: Organometallic Chemistry .
- Application Summary: “2-(Trimethylsilylmethyl)allyl acetate” is used in the synthesis of organometallic compounds . These compounds are used in a wide range of applications, including catalysis, materials science, and pharmaceuticals .
- Methods of Application: The exact experimental procedures can vary, but generally, the compound is used as a reactant in various organometallic reactions .
- Results or Outcomes: The outcomes of these reactions can vary depending on the specific reactions and conditions used .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may cause respiratory irritation, skin irritation, and serious eye irritation .
未来方向
2-(Trimethylsilylmethyl)allyl acetate is commonly used as an intermediate in organic synthesis. It has a wide range of applications in the synthesis of bioactive organic compounds, such as drugs and pesticides . Its use in palladium-catalyzed reactions suggests potential for further exploration in the field of organic chemistry .
属性
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWABMHZKGCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403196 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilylmethyl)allyl acetate | |
CAS RN |
72047-94-0 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)
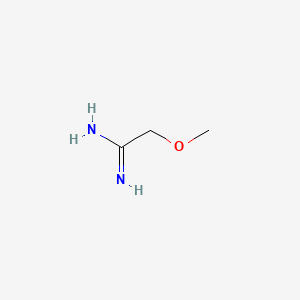
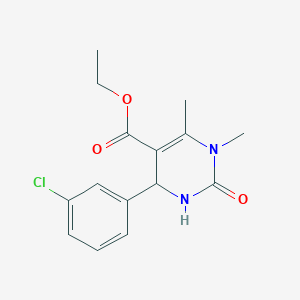
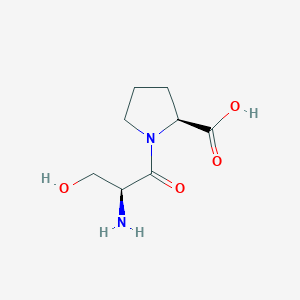
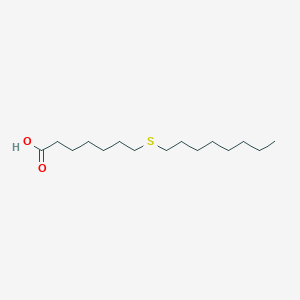
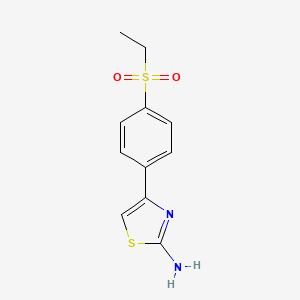
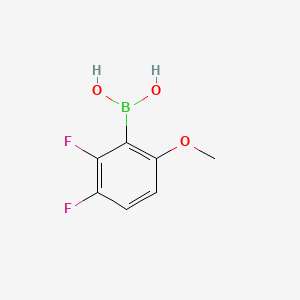
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
